molecular formula C21H22N2 B2470217 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole CAS No. 1807988-27-7

1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole

Cat. No.: B2470217
CAS No.: 1807988-27-7
M. Wt: 302.421
InChI Key: UOUVEOWLOSTJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a useful research compound. Its molecular formula is C21H22N2 and its molecular weight is 302.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Unexpected Synthesis through Skraup-Doebner-Von Miller Reaction : An unexpected regioselectivity was observed in the synthesis of quinolines from 4-aminoindoles and acetone, resulting in products identified as 1-alkyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indoles (Halaiev et al., 2017).

  • Diversity-Oriented Synthesis Strategy : 4-Aminoindoles used as 1,4-bisnucleophiles in three-component reactions allow the synthesis of 1H-Azepino[4,3,2-cd]indoles, contributing to a diversity-oriented synthesis strategy (Chen et al., 2019).

  • Ring-Opening Cyclization Strategies : SN2-type regioselective ring opening of enantiopure aziridines leads to the synthesis of various tetrahydrobenzoazepinoindoles (Pradhan et al., 2017).

  • Electrocyclisation Reactions for Ring System Development : The development of the benz[5,6]azepino[4,3-b]indole ring system through 1,7-dipolar electrocyclisation reactions of azomethine ylides (Nyerges et al., 2005).

  • Thermal Decomposition Approaches : Thermal decomposition of o-benzylphenyl azides leading to the formation of azepinoindoles, demonstrating another pathway for their synthesis (Cliff & Jones, 1971).

Medicinal Chemistry and Biological Evaluation

  • Design of Potent Inhibitors : Novel structural classes of azepinoindoles have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), demonstrating significant therapeutic potential (Canan Koch et al., 2002).

  • Melatonin Receptor Study : Investigating the nature of the binding site of the melatonin receptor using azepino[2,1-a]indoles and related compounds to determine their agonist and antagonist potency (Faust et al., 2000).

  • Vasopressin Receptor Antagonists : Synthesizing azepinoindoles as non-peptide vasopressin V2 receptor antagonists, demonstrating high affinity and selectivity, useful in the treatment of conditions like hyponatremia (Matthews et al., 2003).

Properties

IUPAC Name

3-benzyl-10,10,12-trimethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-15-12-21(2,3)22-18-10-7-11-19-20(18)17(15)14-23(19)13-16-8-5-4-6-9-16/h4-12,14,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVEOWLOSTJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC4=CC=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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